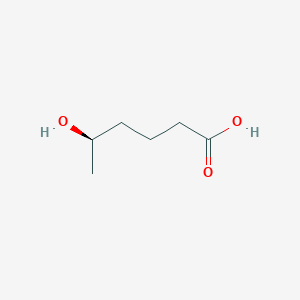
(5R)-5-hydroxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5R-Hydroxy-hexanoic acid, also known as (5R)-5-hydroxycaproic acid or (5R)-5-hydroxyhexanoate, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 5R-Hydroxy-hexanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 5R-Hydroxy-hexanoic acid has been primarily detected in urine. Within the cell, 5R-hydroxy-hexanoic acid is primarily located in the cytoplasm and adiposome. 5R-Hydroxy-hexanoic acid participates in a number of enzymatic reactions. In particular, 5R-hydroxy-hexanoic acid can be biosynthesized from hexanoic acid. 5R-Hydroxy-hexanoic acid can also be converted into ascr#12 and icas#12.
(5R)-5-hydroxyhexanoic acid is an (omega-1)-hydroxy fatty acid that is caproic acid in which the 5-pro-R hydrogen is replaced by a hydroxy group. It is a medium-chain fatty acid and an (omega-1)-hydroxy fatty acid. It derives from a hexanoic acid.
Scientific Research Applications
Metabolic Study in Non-Ketotic Dicarboxylic Aciduria :
- (5R)-5-hydroxyhexanoic acid was identified as a degradation product of fatty acids in patients with non-ketotic dicarboxylic aciduria, indicating its role in metabolic pathways (Kamerling et al., 1982).
Synthesis of Enantiopure β-Amino-γ-hydroxy Acids :
- The compound has been used in the diastereoselective synthesis of enantiopure β-amino-γ-hydroxy acids from L-aspartic and L-glutamic acids, demonstrating its utility in organic synthesis (Andrés et al., 2003).
Protein Oxidation Studies :
- Studies on protein oxidation have identified derivatives of 5-hydroxyhexanoic acid, showcasing its relevance in understanding oxidative stress and damage in biological systems (Morin et al., 1998).
Biopolymer Engineering :
- The compound has been used in engineering biopolymers like Polyhydroxyalkanoates (PHA), which have medical applications due to their biocompatibility and biodegradability. It's an essential component in creating functional groups on PHA (Yu et al., 2020).
Biochemical Synthesis :
- Biochemical approaches have been developed for synthesizing derivatives of 5-hydroxyhexanoic acid, such as ethyl 5-(S)-hydroxyhexanoate, demonstrating its potential in biochemical production processes (Nanduri et al., 2001).
Inhibitor Studies in Enzymatic Processes :
- It has been used to study the inhibition of mammalian ornithine decarboxylase, illustrating its importance in enzymatic process research (Danzin et al., 1983).
Antidyslipidemic and Antioxidant Activity :
- Derivatives of 5-hydroxyhexanoic acid have shown antidyslipidemic and antioxidant activities, indicating their potential in pharmacological research (Prasad et al., 2013).
Microbial Production and Biocatalysis :
- The compound is used in microbial production and biocatalysis, particularly in the synthesis of ω-hydroxycarboxylic acids from cycloalkanes, underlining its industrial applications (Salamanca et al., 2020).
Properties
| 83972-61-6 | |
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(5R)-5-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
YDCRNMJQROAWFT-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](CCCC(=O)O)O |
SMILES |
CC(CCCC(=O)O)O |
Canonical SMILES |
CC(CCCC(=O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


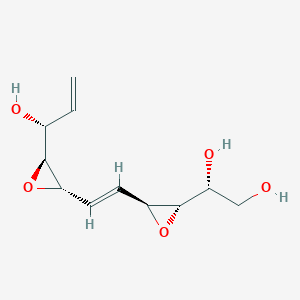

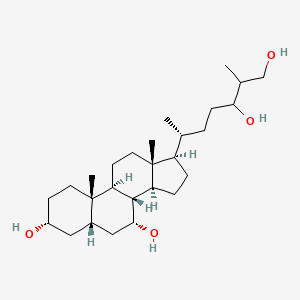
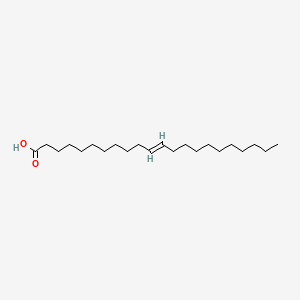
![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1240491.png)



![2-[(1S,9E,11S,13S,14R,17S,25Z,27S,30R,33S)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol](/img/structure/B1240497.png)
![Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide](/img/structure/B1240499.png)

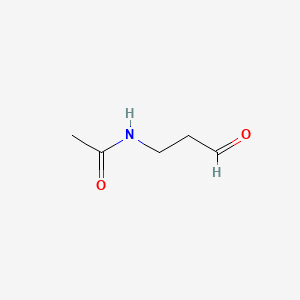

![(3Z)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B1240506.png)
